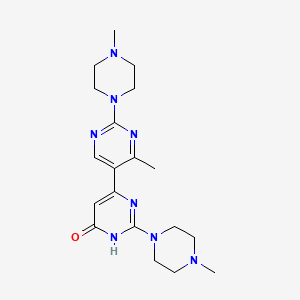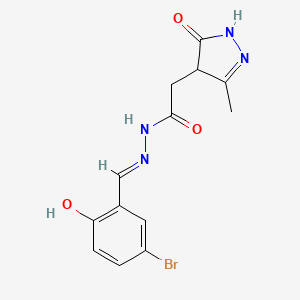![molecular formula C16H20N6O B6000845 1-cyclobutyl-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide](/img/structure/B6000845.png)
1-cyclobutyl-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclobutyl-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide is a compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of prolyl hydroxylase inhibitors and has been shown to exhibit promising results in various preclinical studies.
Wirkmechanismus
1-cyclobutyl-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide is a prolyl hydroxylase inhibitor that works by inhibiting the activity of prolyl hydroxylase enzymes. These enzymes are involved in the regulation of hypoxia-inducible factor (HIF) levels in the body. Inhibition of prolyl hydroxylase enzymes leads to the stabilization of HIF levels, which in turn leads to the upregulation of genes involved in angiogenesis, erythropoiesis, and glycolysis. This mechanism of action has been shown to be effective in various disease conditions such as cancer and fibrosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in preclinical studies. It has been reported to reduce inflammation, fibrosis, and tumor growth in animal models. This compound has also been shown to improve renal function in animal models of renal fibrosis. In addition, it has been reported to increase erythropoietin levels in animal models of anemia. These effects are due to the mechanism of action of this compound, which involves the upregulation of genes involved in angiogenesis, erythropoiesis, and glycolysis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-cyclobutyl-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide in lab experiments is its specificity for prolyl hydroxylase enzymes. This compound has been shown to selectively inhibit prolyl hydroxylase enzymes without affecting other enzymes in the body. This specificity makes it an ideal compound for studying the role of prolyl hydroxylase enzymes in various disease conditions. One of the limitations of using this compound in lab experiments is its low solubility in water. This can make it difficult to administer this compound to animals in preclinical studies.
Zukünftige Richtungen
There are several future directions for the research on 1-cyclobutyl-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide. One of the directions is to explore its potential therapeutic applications in other disease conditions such as cardiovascular diseases and neurological diseases. Another direction is to optimize the synthesis method for better yields and purity. In addition, further research is needed to understand the long-term effects of this compound on the body and to develop methods for administering this compound in a more efficient manner. Finally, more research is needed to understand the mechanism of action of this compound and to identify other targets that may be affected by its activity.
Synthesemethoden
The synthesis of 1-cyclobutyl-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide involves the reaction of cyclobutylamine with 3-(1H-tetrazol-1-yl)benzoic acid followed by the coupling of the resulting intermediate with proline amide. This method has been reported in the literature and has been optimized for better yields and purity.
Wissenschaftliche Forschungsanwendungen
1-cyclobutyl-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to exhibit anti-inflammatory, anti-fibrotic, and anti-tumor effects in preclinical studies. This compound has been tested in animal models for the treatment of diseases such as renal fibrosis, pulmonary fibrosis, and cancer. The results of these studies have been promising, and further research is ongoing to explore the therapeutic potential of this compound.
Eigenschaften
IUPAC Name |
1-cyclobutyl-N-[3-(tetrazol-1-yl)phenyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O/c23-16(15-8-3-9-21(15)13-5-2-6-13)18-12-4-1-7-14(10-12)22-11-17-19-20-22/h1,4,7,10-11,13,15H,2-3,5-6,8-9H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGNQGZXVSMIAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCC2C(=O)NC3=CC(=CC=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-fluorophenyl)-1-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)piperidine](/img/structure/B6000762.png)
![ethyl 3-(4-fluorobenzyl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6000787.png)
![4-{[1-(4-chlorobenzyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B6000793.png)
![7-(cyclopropylmethyl)-2-[3-(1H-pyrazol-1-yl)benzyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6000794.png)
![ethyl N-{[1-(3-fluorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-N-methylglycinate](/img/structure/B6000798.png)

![N-(3,4-dichlorophenyl)-4-{2-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]ethyl}-1-piperazinecarboxamide](/img/structure/B6000813.png)
![methyl 4-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]benzoate](/img/structure/B6000814.png)

![1,2,4',5-tetramethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline] 2-hydroxy-1,2,3-propanetricarboxylate (salt)](/img/structure/B6000824.png)
![2-{1-(1-isopropyl-4-piperidinyl)-4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6000826.png)
![6-bromo-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(4-ethoxyphenyl)quinoline](/img/structure/B6000830.png)

![4-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}benzyl)-6-methyl-3(2H)-pyridazinone](/img/structure/B6000848.png)
